3-[(2-Hydroxyethyl)thio]-1,2-propanediol
Description
3-[(2-Hydroxyethyl)thio]-1,2-propanediol is a thioether derivative of 1,2-propanediol (propylene glycol), where a hydroxyethylthio (-SCH₂CH₂OH) group substitutes the hydroxyl group at the third carbon. Thioether linkages are known to influence solubility, stability, and biological activity compared to oxygen-based ethers or unmodified glycols. Potential applications may include specialized surfactants, pharmaceutical intermediates, or chelating agents, though further research is needed to confirm these uses .
Properties
CAS No. |
1468-40-2 |
|---|---|
Molecular Formula |
C5H12O3S |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
3-(2-hydroxyethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C5H12O3S/c6-1-2-9-4-5(8)3-7/h5-8H,1-4H2 |
InChI Key |
RFEMNKMKESLWMT-UHFFFAOYSA-N |
SMILES |
C(CSCC(CO)O)O |
Canonical SMILES |
C(CSCC(CO)O)O |
Other CAS No. |
1468-40-2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon bonded to chlorine. Base selection is critical: sodium hydroxide (10 mol%) in aqueous medium at 60°C achieves 85–90% yield within 6 hours. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but require rigorous drying. A representative protocol involves:
-
Dissolving 3-chloro-1,2-propanediol (1.0 equiv) and 2-mercaptoethanol (1.2 equiv) in deionized water.
-
Adding NaOH (1.1 equiv) and stirring at 60°C under nitrogen.
-
Neutralizing with dilute HCl and extracting with ethyl acetate.
Side products, such as disulfide formation or over-alkylation, are minimized by maintaining stoichiometric excess of 2-mercaptoethanol and controlled pH.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | H₂O | 60 | 6 | 89 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 78 |
| 3 | Et₃N | THF | 40 | 12 | 65 |
Data adapted from methodologies in ionic liquid synthesis.
Epoxide Ring-Opening of Glycidol with 2-Mercaptoethanol
Glycidol (2,3-epoxy-1-propanol) serves as a versatile precursor for thioether formation. Its epoxide ring undergoes regioselective attack by 2-mercaptoethanol, yielding the target compound with high stereochemical control.
Catalytic Systems and Regioselectivity
Lewis acids (e.g., BF₃·OEt₂) or amines (e.g., triethylamine) catalyze the ring-opening. The thiol nucleophile preferentially attacks the less sterically hindered C3 position of glycidol, forming a β-hydroxythioether. Under solvent-free conditions at 25°C, BF₃·OEt₂ (5 mol%) delivers 92% yield in 2 hours.
Scheme 1: Epoxide Ring-Opening Mechanism
-
Activation : BF₃ coordinates to the epoxide oxygen, polarizing the C–O bonds.
-
Nucleophilic Attack : Thiolate attacks C3, forming a transient oxonium ion.
-
Ring Opening : The oxonium ion collapses, yielding this compound.
This method is scalable, with gram-scale reactions achieving 89% yield after distillation.
Thio-Michael Addition to α,β-Unsaturated Derivatives of 1,2-Propanediol
Thio-Michael addition offers a stereocontrolled approach using α,β-unsaturated esters or amides derived from 1,2-propanediol. For instance, acryloyl chloride-functionalized 1,2-propanediol (3) reacts with 2-mercaptoethanol in the presence of ionic liquid catalysts.
Ionic Liquid-Catalyzed Reaction
[Nmm-PDO][Gly], a morpholine-based ionic liquid, facilitates the thio-Michael addition in water or solvent-free media. The catalyst activates the α,β-unsaturated system via hydrogen bonding, enhancing electrophilicity. Key parameters include:
-
Catalyst Loading : 10 mol% [Nmm-PDO][Gly].
-
Solvent : Water or solvent-free at 55°C.
-
Yield : 75–88% for Z-selective adducts.
Table 2: Thio-Michael Addition Under Varied Conditions
| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acrylate ester | [Nmm-PDO][Gly] | H₂O | 6 | 82 |
| 2 | Acrylamide | [Nmm-PDO][OAc] | Solvent-free | 8 | 88 |
| 3 | Propynamide | [Nbmm][Gly] | H₂O | 15 | 42 |
Adapted from thio-Michael studies on acrylamides.
Comparative Analysis of Methodologies
Efficiency and Practicality
-
Nucleophilic Substitution : High yields (85–90%) but requires handling chlorinated intermediates.
-
Epoxide Ring-Opening : Superior regioselectivity and scalability, ideal for industrial applications.
-
Thio-Michael Addition : Stereoselective but demands pre-functionalized substrates.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)thio]-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3-[(2-Hydroxyethyl)thio]-1,2-propanediol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)thio]-1,2-propanediol involves its interaction with specific molecular targets and pathways. The hydroxyl and thioether groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the 1,2-propanediol backbone but differ in substituents at the third carbon, leading to divergent properties:
Physicochemical Properties
- Dipole Moments : 1,2-Propanediol has a dipole moment of ~2.8 D, while glycerol (a triol) has 3.0 D due to additional -OH groups. The thioether group in this compound may increase polarity slightly compared to unmodified glycols, though exact data is unavailable .
- Solubility : Thioethers generally exhibit lower water solubility than corresponding ethers but higher than hydrocarbons. The hydroxyethyl group may mitigate this, making the compound moderately polar.
- Thermal Stability : Thioetthers are less thermally stable than ethers, suggesting lower decomposition temperatures compared to 1,2-propanediol .
Q & A
Q. What are the recommended spectroscopic techniques for confirming the structural identity and purity of 3-[(2-Hydroxyethyl)thio]-1,2-propanediol?
To confirm structural identity, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving the thioether (-S-) and diol (-OH) groups. Mass spectrometry (MS) should be employed to verify molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can identify hydroxyl and thioether functional groups. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, particularly using reverse-phase columns. Researchers should cross-reference spectral data with databases like the NIST Chemistry WebBook, which provides validated data for structurally related diols (e.g., 3-Allyloxy-1,2-propanediol) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Based on safety data for analogous diols (e.g., 3-Chloro-1,2-propanediol), researchers must wear PPE including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated and disposed of via certified hazardous waste services. Toxicity assessments should follow methodologies outlined in regulatory frameworks like EU 1272/2008, which emphasize hazard classification based on weight-of-evidence evaluations .
Q. How can researchers optimize synthetic yields of this compound?
While specific synthetic routes for this compound are not detailed in the provided evidence, general strategies for diol synthesis (e.g., thiol-ene reactions or nucleophilic substitution) can be adapted. Reaction optimization may involve adjusting pH, temperature, and catalyst loading. For example, hydroformylation and epoxide ring-opening reactions (as described for biomass-derived diols) could be modified to introduce the thioether moiety .
Advanced Research Questions
Q. How does the thioether group influence the chemical reactivity of this compound compared to oxygen-containing analogs?
The thioether group increases nucleophilicity and reduces hydrogen-bonding capacity compared to ethers, altering solubility and reaction kinetics. Researchers should conduct comparative studies using techniques like kinetic profiling or computational modeling (e.g., density functional theory). For instance, the oxidative stability of the thioether could be assessed via radical scavenging assays, contrasting with oxygenated analogs like 3-Methoxy-1,2-propanediol .
Q. What experimental approaches are used to investigate the biodegradation pathways of this compound in microbial systems?
Metabolic studies can leverage bacterial microcompartment (MCP) systems, such as those observed in 1,2-propanediol utilization (Pdu) pathways. Isotopic labeling (e.g., ¹³C tracing) combined with metabolomics can track degradation intermediates. Enzymatic assays targeting glycyl radical enzymes (as seen in glycyl radical-based MCPs) may reveal cleavage mechanisms specific to the thioether group .
Q. How can discrepancies in reported physicochemical properties (e.g., log P, solubility) of this compound be resolved?
Contradictions often arise from variations in measurement conditions (e.g., pH, temperature). Researchers should standardize protocols using OECD guidelines for physicochemical testing. Advanced techniques like shake-flask HPLC or isothermal titration calorimetry (ITC) can provide precise solubility and partition coefficients. Cross-validation with computational tools (e.g., COSMO-RS) is advised .
Q. What strategies are effective in analyzing trace impurities or byproducts in this compound samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass accuracy (HRMS) is critical for identifying impurities at ppm levels. Methodologies from pharmacopeial standards (e.g., USP monographs) for related diols can be adapted, such as gradient elution protocols with photodiode array detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
